4-bromo-N-(thiophen-3-ylmethyl)aniline
Description
Properties
IUPAC Name |
4-bromo-N-(thiophen-3-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNS/c12-10-1-3-11(4-2-10)13-7-9-5-6-14-8-9/h1-6,8,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPUAUJYQPZISQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CSC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-N-(thiophen-3-ylmethyl)aniline, a compound with the molecular formula CHBrNS and a molecular weight of 268.17 g/mol, has gained attention in various fields of biological and medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound features a bromine atom attached to an aniline moiety, which is further substituted with a thiophen-3-ylmethyl group. The presence of the bromine atom can influence the electronic properties of the molecule, potentially enhancing its reactivity and biological interactions.
Biological Activity Overview
1. Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of brominated anilines have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
2. Anticancer Activity
Research has demonstrated that brominated anilines can possess anticancer properties. In vitro studies have shown that such compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators.
3. Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Certain studies suggest that it may inhibit enzymes involved in critical metabolic processes, which could be leveraged for therapeutic applications.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various brominated anilines, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study concluded that the compound's structure significantly contributes to its antimicrobial potency due to enhanced lipophilicity and membrane permeability.
Case Study 2: Anticancer Effects
In another investigation published in Cancer Research, researchers evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited IC values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis.
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Antimicrobial Activity | MIC against S. aureus and E. coli: 50 µg/mL |
| Cancer Research | Anticancer Effects | IC on MCF-7 cells: Low micromolar range; induced ROS production |
| European Journal of Medicinal Chemistry | Enzyme Inhibition | Inhibition of key metabolic enzymes; potential for therapeutic applications |
Comparison with Similar Compounds
4-Bromo-N-(ferrocenylidene)aniline
- Structure : Ferrocene-substituted imine derivative synthesized from ferrocenecarboxaldehyde and p-bromoaniline (59% yield) .
- Key Differences : The ferrocenylidene group introduces redox activity and bulkiness, contrasting with the thiophen-3-ylmethyl group’s π-conjugation and sulfur-mediated interactions.
- Applications: Used in organometallic catalysis and materials science, unlike the target compound’s role in pharmaceutical intermediates.
(Z)-4-Bromo-N-(4-methoxybenzylidene)aniline oxide (DPN3)
- Structure : Contains a methoxybenzylidene imine oxide group .
- Key Differences : The methoxy group enhances electron-donating effects, while the imine oxide introduces polarity, altering solubility and reactivity compared to the thiophene-containing target.
4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline
- Structure : Features a trifluoromethyl group and isopropyl substituent (C₁₀H₁₁BrF₃N) .
- Key Differences : The trifluoromethyl group provides strong electron-withdrawing effects, increasing electrophilicity, while the isopropyl group enhances lipophilicity compared to the thiophen-3-ylmethyl group.
4-Bromo-N,N-bis(4-methoxyphenyl)aniline
- Structure : Substituted with two methoxyphenyl groups on the nitrogen .
- Key Differences: Increased steric bulk and electron-donating methoxy groups reduce reactivity in electrophilic substitution reactions compared to the mono-substituted target compound.
Electronic and Physicochemical Properties
Crystallographic and Hydrogen-Bonding Analysis
- This compound: Lacks strong hydrogen-bond donors beyond the NH group, leading to weak intermolecular interactions. Crystallographic data for similar compounds (e.g., 4-bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol) reveal hydrogen-bonded networks involving hydroxyl groups, absent in the target .
- DPN3 : The imine oxide group facilitates stronger hydrogen bonding, influencing crystal packing and thermal stability .
Preparation Methods
Imine Formation
- Reactants: 4-bromoaniline and thiophene-3-carbaldehyde (or its brominated analogs).
- Solvent: Ethanol or methanol.
- Catalyst/Conditions: Mild acid catalysis using glacial acetic acid; reflux conditions for 8–10 hours.
- Reaction Monitoring: Thin-layer chromatography (TLC) is used to track the progress.
- Outcome: Formation of an imine intermediate, often isolated as a solid.
Example:
A Schlenk flask is charged with equimolar amounts of 4-bromo-2-methylaniline and 3-bromothiophene-2-carbaldehyde with a few drops of glacial acetic acid in ethanol. The mixture is refluxed for 8–10 hours, leading to the formation of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline in excellent yields (~94%).
Imine Reduction to Secondary Amine
- Reducing Agents: Sodium borohydride (NaBH4) is commonly used.
- Conditions: The reaction is performed at low temperatures (0–20 °C) initially, followed by stirring at room temperature for extended periods (up to 19.5 hours).
- Work-up: After reduction, the mixture is quenched with water, and the product is extracted using organic solvents such as dichloromethane.
- Purification: The crude product is purified by filtration, washing, drying over anhydrous magnesium sulfate, and solvent evaporation.
Example:
4-Bromoaniline is reacted with 3-pyridinecarboxaldehyde in methanol at 85 °C for 3 hours to form the imine, which is then reduced with sodium borohydride at 0–20 °C for 19.5 hours, yielding 4-bromo-N-(pyridin-3-ylmethyl)aniline with a high yield of 94.8%. This method is adaptable for thiophene derivatives by substituting the aldehyde accordingly.
Data Summary Table of Preparation Methods
Research Findings and Observations
- The imine formation step is highly efficient with yields often exceeding 90%, indicating a robust condensation reaction between the amine and aldehyde groups.
- Sodium borohydride reduction is a mild and selective method for converting the imine to the secondary amine without affecting other functional groups.
- The Suzuki cross-coupling reactions provide a versatile platform for introducing various substituents on the thiophene or aniline rings, expanding the chemical diversity of related compounds.
- Reaction conditions such as solvent choice, temperature, and catalyst loading are critical for optimizing yields and selectivity.
- Purification typically involves standard chromatographic techniques and solvent extractions, ensuring high purity of the final product.
Q & A
Q. What are the common synthetic routes for preparing 4-bromo-N-(thiophen-3-ylmethyl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous bromoaniline derivatives are prepared by reacting aldehydes (e.g., ferrocenecarboxaldehyde) with substituted anilines in the presence of molecular sieves under inert conditions . Optimization involves adjusting stoichiometry (e.g., 1:2 aldehyde-to-amine ratio), solvent choice (chloroform or xylene), and reaction time (1–24 hours). Purification via column chromatography or recrystallization (e.g., acetone/methanol mixtures) yields products with >60% efficiency . Monitoring by TLC and NMR ensures intermediate formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Key peaks include aromatic protons (δ 6.8–8.3 ppm), methylene bridges (δ 4.0–5.0 ppm), and thiophene protons (δ 7.1–7.5 ppm). For example, Schiff base analogs show imine protons at δ 8.5–8.7 ppm .
- FT-IR : Stretching vibrations for C=N (1508–1556 cm⁻¹) and C-Br (500–600 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding). SHELX software refines disordered structures, as seen in tert-butyl-substituted analogs .
Q. How can researchers troubleshoot low yields in the synthesis of this compound?
- Methodological Answer : Low yields often stem from incomplete imine formation or side reactions. Strategies include:
- Using anhydrous solvents and molecular sieves to scavenge water .
- Increasing reaction temperature (e.g., refluxing xylene at 150°C) to drive condensation .
- Employing high-purity starting materials to avoid competing pathways (e.g., oxidation of aniline).
Q. What purification methods are suitable for isolating this compound?
- Methodological Answer :
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 9:1 to 4:1) separates polar byproducts .
- Recrystallization : Solvent pairs like acetone/methanol yield crystalline products with >98% purity .
- HPLC : Useful for detecting impurities (e.g., unreacted intermediates) in milligram-scale syntheses .
Q. How does the bromine substituent influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The bromine atom acts as a leaving group in nucleophilic aromatic substitution (SNAr). For example, in nitrosoaniline derivatives, bromine is replaced by oxygen or nitrogen nucleophiles under basic conditions. Reaction rates depend on the electronic effects of adjacent groups (e.g., electron-withdrawing substituents enhance reactivity) .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound derivatives?
- Methodological Answer : Challenges include:
- Disorder in bulky groups : Tert-butyl or ferrocenyl moieties often exhibit rotational disorder, requiring SHELXL refinement with split occupancy models .
- Hydrogen bonding networks : Graph-set analysis (e.g., R₂²(8) motifs) identifies stabilizing interactions, but overlapping peaks complicate interpretation .
- Twinned crystals : Data integration tools in CrysAlis PRO correct for twinning artifacts .
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps, revealing charge transfer capabilities (e.g., thiophene’s electron-rich nature lowers LUMO levels) .
- Molecular Docking : Predicts binding affinities for biological targets (e.g., pyrazole-based Schiff bases show anti-cancer activity via kinase inhibition) .
Q. What mechanistic insights explain contradictory yields in analogous synthetic procedures?
- Methodological Answer : Discrepancies arise from subtle variations in steric and electronic effects. For example:
Q. How does the thiophene moiety influence supramolecular assembly in crystalline states?
- Methodological Answer : Thiophene’s sulfur atom participates in CH···S hydrogen bonds and π-π stacking, directing layer or sheet formations. For example, carbazole-based Schiff bases form 2D networks via thiophene-aryl interactions . Variable-temperature XRD studies reveal thermal stability trends in these assemblies.
Q. What strategies validate the compound’s role in catalytic cycles (e.g., organometallic catalysis)?
- Methodological Answer :
- Cyclometalation : Rhodium or platinum complexes form via C–H activation at the aniline or thiophene positions. Kinetic studies (e.g., UV-Vis monitoring) confirm turnover frequencies .
- Ligand Design : Modifying the thiophene methyl group tunes metal-ligand bond strengths, as shown in half-sandwich rhodium complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
